3-(Benzyloxy)-5-bromophenol
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Description
Scientific Research Applications
Chromatography and Mass Spectrometry
“3-(Benzyloxy)-5-bromophenol” can be used in Chromatography and Mass Spectrometry applications . These techniques are widely used in analytical chemistry for the separation, identification, and quantification of components in a mixture .
Precursor for Synthesis
This compound has been used as a precursor for the synthesis of other compounds. For example, it can be used in the synthesis of benzyl acetate, which is a fragrance and flavoring agent.
Inhibitor of Excitatory Amino Acid Transporters (EAATs)
One of the primary applications of “3-(Benzyloxy)-5-bromophenol” lies in its ability to inhibit excitatory amino acid transporters (EAATs). EAATs are membrane proteins responsible for clearing glutamate, the major excitatory neurotransmitter in the brain, from the synaptic cleft.
Neuroprotection
Cognitive Enhancement
Controlled elevation of glutamate levels by “3-(Benzyloxy)-5-bromophenol” might enhance cognitive function and memory in animal models. However, further research is needed to determine its safety and efficacy in humans.
Research Tool
This compound is a valuable research tool due to its structural similarity to L-aspartic acid. It can be used to study the biological functions of aspartic acid and develop new drugs or diagnostic tools.
properties
IUPAC Name |
3-bromo-5-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHMVGAKBNERSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-bromophenol |
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